3-Aminophthalhydrazide monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- These oxidizing agents include nitrogen dioxide, PAN (peroxyacetyl nitrate), hydrogen peroxide, ozone, and other atmospheric oxidants .
- The exact mechanism involves the formation of an excited-state intermediate, which then decays to the ground state, releasing energy in the form of light .
- Luminol’s chemiluminescence is used to detect various biological responses:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Aminophthalhydrazide monosodium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly myeloperoxidase, a type of enzyme found in neutrophils . The nature of these interactions is primarily through chemiluminescence, a process where light is emitted as a result of a chemical reaction .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with myeloperoxidase, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation, which results in the emission of light . This process is catalyzed by iron in hemoglobin found in fluids and tissues from bodies .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation
Metabolic Pathways
This compound is involved in metabolic pathways related to chemiluminescence . It interacts with enzymes such as myeloperoxidase and potentially affects metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamerit is synthesized by processing 5-amino-2,3-dihydrophthalazine-1,4-dione to obtain its sodium salt. This involves dissolving the compound in an aqueous organic alkaline solution and crystallizing it at temperatures between -5°C and 7°C .
Industrial Production Methods: The industrial production of Tamerit involves the lyophilization (freeze-drying) of the sodium salt to produce a sterile medicinal preparation. This method ensures the stability and purity of the compound for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: Tamerit undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The primary products formed from these reactions are reduced levels of reactive oxygen species and proinflammatory cytokines, leading to decreased inflammation .
Scientific Research Applications
Tamerit has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent agent in forensic science for detecting bloodstains.
Biology: The compound is studied
Properties
CAS No. |
20666-12-0 |
---|---|
Molecular Formula |
C8H6N3NaO2 |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
sodium;8-amino-4-oxo-3H-phthalazin-1-olate |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
InChI Key |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+] |
Appearance |
White to light yellow crystalline powder |
melting_point |
606 to 608 °F (NTP, 1992) |
physical_description |
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992) Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
301199-13-3 |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) |
Synonyms |
SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?
A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].
Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?
A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].
Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?
A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].
Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?
A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.